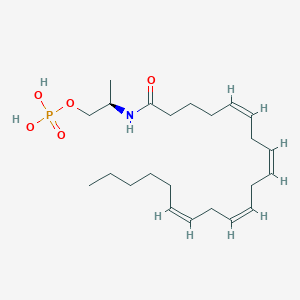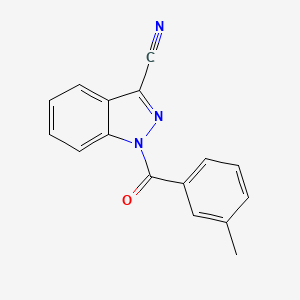
Naquotinib
Übersicht
Beschreibung
Naquotinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown efficacy in inhibiting both activating mutations and resistance mutations of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .
Wissenschaftliche Forschungsanwendungen
Naquotinib has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor mutations . Additionally, this compound has shown potential in inhibiting tumor growth in models with epidermal growth factor receptor-activating mutations, T790M resistance mutation, and AXL overexpression . Its mutation-selective inhibitory effects make it a valuable tool for understanding the biology of epidermal growth factor receptor mutations and developing targeted therapies.
Wirkmechanismus
Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations and resistance mutations. It binds irreversibly to the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways . This inhibition leads to reduced malignant cell survival, proliferation, invasion, and tumor angiogenesis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Naquotinib interacts with EGFR, which is a protein involved in cell signaling pathways . It has been shown to inhibit EGFR with activating mutations, as well as T790M resistance mutation while sparing wild-type (WT) EGFR .
Cellular Effects
This compound influences cell function by inhibiting EGFR-derived signals in NSCLC . This inhibition disrupts the MAPK/ERK and PI3K/AKT pathways, leading to decreased malignant cell survival, proliferation, invasion, metastatic spread, and tumor angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to EGFR and inhibiting its tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to induce tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to induce tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream MAPK/ERK and PI3K/AKT pathways .
Vorbereitungsmethoden
The synthesis of naquotinib involves multiple steps, including the formation of a pyrazine carboxamide-based structure. The synthetic route typically involves the use of liquid chromatography-tandem mass spectrometry for accurate determination and metabolic stability assessment . Industrial production methods are designed to ensure high purity and yield, often involving advanced chromatographic techniques and stringent reaction conditions to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Naquotinib undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. Common reagents used in these reactions include human liver microsomes for metabolic profiling . Major products formed from these reactions include phase I metabolites, such as N-demethylated, oxidized, and hydroxylated derivatives. Reactive intermediates, including electrophiles like aldehydes and iminium ions, have also been identified .
Vergleich Mit ähnlichen Verbindungen
Naquotinib is often compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors, such as osimertinib and erlotinib. While all these compounds target the epidermal growth factor receptor, this compound has shown greater potency against certain mutations, such as L858R plus T790M . Additionally, this compound has a unique inhibitory profile, affecting other kinases like BTK, JAK3, and TXK, which may influence its efficacy and safety in lung cancer patients . Similar compounds include osimertinib, gefitinib, and erlotinib .
Eigenschaften
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCLUARMDUUKN-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448232-80-1 | |
| Record name | Naquotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naquotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAQUOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)

![N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B560350.png)
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![3-[(3-Carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B560359.png)

